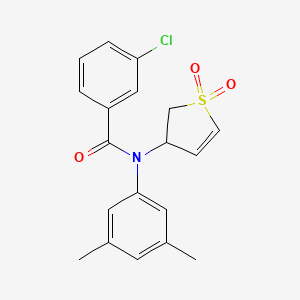![molecular formula C16H10ClF3N2O B2879882 N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide CAS No. 1428363-90-9](/img/structure/B2879882.png)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inhibitors of Transcription Factors
N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a derivative closely related to the compound of interest, has been investigated for its role as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This compound and its derivatives have shown promise in cell-based activity assays, with modifications to the pyrimidine ring affecting its activity and oral bioavailability. These findings are crucial for the development of therapeutic agents targeting diseases where NF-kappaB and AP-1 play a key role in pathogenesis (Palanki et al., 2000).
Allosteric Modulators of CB1 Receptor
Research into indole-2-carboxamides has revealed their potential as allosteric modulators of the cannabinoid type 1 receptor (CB1). These studies have identified key structural requirements for allosteric modulation of CB1, contributing to the development of potent CB1 allosteric modulators. Such compounds could have significant implications for medical treatments involving the cannabinoid system (Khurana et al., 2014).
Antituberculosis Agents
Indole-2-carboxamides have been identified as a promising new class of antituberculosis agents. Structural modifications to these compounds have led to significant improvements in their activity against Mycobacterium tuberculosis, offering a potential new avenue for tuberculosis treatment. This research is particularly relevant given the global challenge of tuberculosis and the need for new therapeutic options (Kondreddi et al., 2013).
Anticancer Properties
A new series of derivatives, including N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide and N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-iodo/chloro-3-phenyl-1H-indole-2-carboxamide, have demonstrated remarkable antiproliferative activity against a variety of cancer cell lines. These compounds have shown significant inhibitory activity on tubulin assembly, positioning them as potential scaffolds for the design of novel microtubule targeting agents, which could lead to advancements in cancer therapy (Kazan et al., 2019).
Ring-opening Polymerization Catalysts
N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide 1e has been identified as an efficient hydrogen-bonding organocatalyst for the ring-opening polymerization of l-lactide. This research demonstrates the potential of using such compounds in the development of biodegradable polymers, contributing to advancements in materials science and sustainability (Koeller et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that many indole derivatives interact with a variety of receptors, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known for their broad-spectrum biological activities, which can be attributed to their ability to bind with high affinity to multiple receptors . The specific interactions between N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide and its targets, as well as the resulting changes, remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Given the diverse biological activities of indole derivatives, the effects of this compound could potentially be wide-ranging .
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-12-5-4-9(16(18,19)20)8-14(12)22-15(23)11-2-1-3-13-10(11)6-7-21-13/h1-8,21H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMNPTRBKGHHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879799.png)
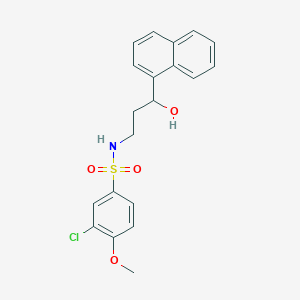

![Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2879804.png)
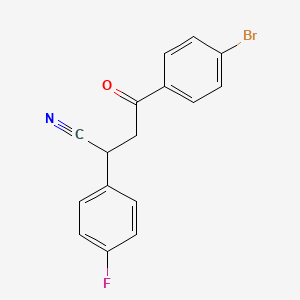
![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl](trifluoro)methanesulfonamide](/img/structure/B2879807.png)
![N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2879812.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2879813.png)
![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2879814.png)
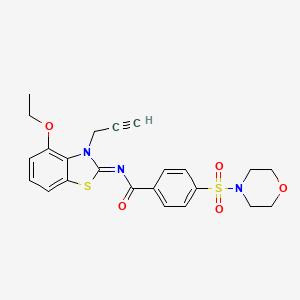
![4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B2879818.png)
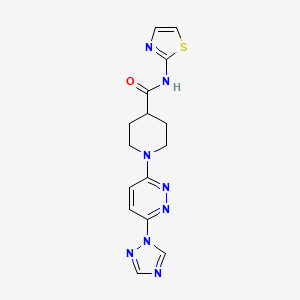
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2879821.png)
